molecular formula C21H19N5O2 B2935784 2-Morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-11-3

2-Morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2935784
CAS RN: 320416-11-3
M. Wt: 373.416
InChI Key: OAKOAPOOVFSGBM-UHFFFAOYSA-N
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Description

“2-Morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their diverse biological and pharmacological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the compound’s reactivity with other substances can be analyzed to understand its potential applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its melting point, molecular weight, and IR spectrum can be determined .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed novel triazolopyrimidine derivatives, including structures similar to 2-Morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, demonstrating promising antimicrobial properties. For instance, a study highlighted an efficient synthesis of triazolopyrimidine derivatives showing significant activity against various bacterial and fungal strains, suggesting these compounds as potential antimicrobial agents (Prajapati et al., 2014).

Antitumor Evaluation

Another area of research involved evaluating the antitumor activities of morpholine-based heterocycles. A series of new morpholinylchalcones, leading to the synthesis of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones and their derivatives, demonstrated promising in vitro activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This study suggests the potential of these compounds in anticancer therapy (Muhammad et al., 2017).

Chemical Reactivity and Structural Analysis

The reactivity of triazolopyrimidinium salts towards various agents, including morpholine, was investigated, revealing new compounds and providing insights into the chemical behavior of triazolopyrimidines. This research contributes to understanding the synthesis and potential applications of triazolopyrimidine derivatives in various fields (Bátori et al., 2003).

Antioxidant Activity

The antioxidant activity of 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines was assessed, revealing that certain derivatives exhibit significant free radical scavenging capabilities. This study emphasizes the potential of these compounds in designing antioxidants for various therapeutic applications (Abuelizz et al., 2020).

Click Chemistry Synthesis

Recent advancements in click chemistry have facilitated the synthesis of novel triazolopyrimidine derivatives, highlighting the versatility of this approach in creating compounds with potential chemotherapeutic value. This research underscores the importance of click chemistry in medicinal chemistry, offering efficient pathways to synthesize triazolopyrimidine analogs (Sitapara et al., 2022).

Future Directions

The future research directions for “2-Morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine” could involve further exploration of its biological activities and potential applications. For instance, its anticancer activity could be studied in more detail .

properties

IUPAC Name

4-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-4-17(5-3-1)28-18-8-6-16(7-9-18)19-10-11-22-20-23-21(24-26(19)20)25-12-14-27-15-13-25/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKOAPOOVFSGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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